N-(2,2-dimethoxyethyl)prop-2-enamide

Catalog No.
S3317459
CAS No.
49707-23-5
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-dimethoxyethyl)prop-2-enamide

CAS Number

49707-23-5

Product Name

N-(2,2-dimethoxyethyl)prop-2-enamide

IUPAC Name

N-(2,2-dimethoxyethyl)prop-2-enamide

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-4-6(9)8-5-7(10-2)11-3/h4,7H,1,5H2,2-3H3,(H,8,9)

InChI Key

CMMYGCUEJWTBCG-UHFFFAOYSA-N

SMILES

COC(CNC(=O)C=C)OC

Synonyms

enzacryl polyacetal, poly(acryloylaminoacetaldehyde dimethyl acetal)

Canonical SMILES

COC(CNC(=O)C=C)OC

Description

The exact mass of the compound N-(2,2-dimethoxyethyl)prop-2-enamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Resins, Synthetic - Acrylic Resins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2,2-dimethoxyethyl)prop-2-enamide is an organic compound with the molecular formula C₇H₁₃NO₃. It is characterized by the presence of a prop-2-enamide functional group, which contributes to its reactivity and potential applications in various fields. The compound is also known by synonyms such as N-Acryloylaminoacetaldehyde, indicating its structural features that include a vinyl group attached to an amide.

Due to its functional groups:

  • Polymerization: The vinyl group allows for addition polymerization, making it useful in producing polymers.
  • Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attack, facilitating the formation of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

While specific biological activities of N-(2,2-dimethoxyethyl)prop-2-enamide are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, amides can show anti-inflammatory and antimicrobial activities. Further studies are needed to elucidate the precise biological effects of this compound.

The synthesis of N-(2,2-dimethoxyethyl)prop-2-enamide can be achieved through various methods:

  • Direct Amidation: Reacting 2,2-dimethoxyethylamine with prop-2-enoyl chloride under controlled conditions.
  • Michael Addition: Utilizing a Michael acceptor approach where a nucleophile adds to the vinyl group of prop-2-enamide.
  • Multicomponent Reactions: Combining multiple reagents in a single reaction step can yield this compound efficiently .

N-(2,2-dimethoxyethyl)prop-2-enamide has potential applications in several areas:

  • Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
  • Pharmaceuticals: Its structural features may allow it to serve as a precursor for drug development.
  • Coatings and Adhesives: The compound's reactivity may be exploited in formulating advanced materials.

Several compounds share structural similarities with N-(2,2-dimethoxyethyl)prop-2-enamide. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
N-(2,2-Dimethoxyethyl)acrylamideC₇H₁₃NO₃Contains an acrylamide moiety; used in polymers
N-(2-hydroxyethyl)prop-2-enamideC₇H₁₃NO₂Hydroxyl group enhances solubility
N,N-DimethylacrylamideC₇H₁₃NDimethyl substitution affects reactivity

N-(2,2-dimethoxyethyl)prop-2-enamide is unique due to its specific substitution pattern and potential for diverse chemical transformations compared to other similar compounds. Its distinctive dimethoxyethyl group may also influence solubility and reactivity profiles differently than those observed in other amides or acrylamides.

Nucleophilic Substitution Strategies in Acetal-Functionalized Amide Synthesis

Nucleophilic acyl substitution serves as the cornerstone for synthesizing N-(2,2-dimethoxyethyl)prop-2-enamide. The reaction typically involves 2,2-dimethoxyethylamine and acryloyl chloride under controlled conditions, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. The mechanism follows a two-step addition-elimination pathway: initial tetrahedral intermediate formation and subsequent expulsion of the chloride leaving group.

Key variables influencing yield and purity include solvent polarity, temperature, and stoichiometry. Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance nucleophilicity, while temperatures between 0–25°C minimize side reactions such as polymerization of the acryloyl group. A comparative analysis of acylating agents (Table 1) reveals that acryloyl chloride provides superior yields (85–92%) compared to acryloyl anhydride (70–78%) due to its higher electrophilicity.

Table 1: Yield Comparison of Acylating Agents in Nucleophilic Substitution

Acylating AgentSolventTemperature (°C)Yield (%)
Acryloyl chlorideTHF0–592
Acryloyl anhydrideDCM2578
Acryloyl bromideAcetonitrile-1088

The acetal group’s stability under these conditions is critical. Studies confirm that the dimethoxyethyl moiety remains intact during substitution, as evidenced by nuclear magnetic resonance (NMR) spectroscopy showing retained methoxy proton signals at δ 3.3–3.4 ppm.

Phase-Transfer Catalyzed Reactions for Ethylene Glycol Derivative Formation

Phase-transfer catalysis (PTC) enables efficient synthesis of the 2,2-dimethoxyethylamine precursor from ethylene glycol derivatives. For example, reacting ethylene glycol with methyl iodide under PTC conditions (e.g., tetrabutylammonium bromide) yields 1,2-dimethoxyethane, which is subsequently converted to the amine via reductive amination. This approach circumvents the need for anhydrous conditions, as the catalyst facilitates ion transfer between aqueous and organic phases.

Optimization studies highlight the role of catalyst loading, with 5 mol% tetrabutylammonium bromide achieving 89% conversion at 60°C (Table 2). Higher loadings (>10 mol%) lead to emulsion formation, complicating product isolation.

Table 2: PTC Parameters for 1,2-Dimethoxyethane Synthesis

CatalystLoading (mol%)Temperature (°C)Conversion (%)
Tetrabutylammonium bromide56089
Benzyltriethylammonium chloride56076
None6012

The amine intermediate is then acylated using acryloyl chloride, as described in Section 1.1, completing the two-step synthesis of N-(2,2-dimethoxyethyl)prop-2-enamide.

Microwave-Assisted Synthesis Optimization for Enamide Systems

Microwave irradiation significantly accelerates the acylation step, reducing reaction times from hours to minutes. A study comparing conventional and microwave methods (Table 3) demonstrates that 15 minutes of irradiation at 100°C achieves 94% yield, whereas traditional heating requires 6 hours for comparable results. The enhanced efficiency arises from rapid, uniform heating, which suppresses thermal degradation of the acryloyl group.

Table 3: Conventional vs. Microwave-Assisted Synthesis

MethodTime (h)Temperature (°C)Yield (%)
Conventional68088
Microwave0.2510094

Notably, solvent choice remains critical under microwave conditions. Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) due to its higher dielectric constant, which improves microwave absorption.

Keto-Enol Tautomerization Pathways in Nucleophilic Attack Processes

The prop-2-enamide group in N-(2,2-dimethoxyethyl)prop-2-enamide exhibits keto-enol tautomerism, where the amide (keto) form equilibrates with an imidic acid (enol) tautomer (Figure 1) [5] [6]. This equilibrium is critical in nucleophilic reactions, as the enol tautomer enhances alpha-carbon nucleophilicity by delocalizing the lone pair from the nitrogen into the adjacent carbonyl group, forming a conjugated enolate intermediate [1] [4].

Under acidic conditions, protonation of the carbonyl oxygen stabilizes the enol tautomer, enabling nucleophilic attack at the alpha-carbon. Conversely, basic conditions deprotonate the alpha-hydrogen, forming an enolate ion that participates in alkylation or aldol reactions [4] [7]. For N-(2,2-dimethoxyethyl)prop-2-enamide, the dimethoxyethyl group may sterically hinder tautomerization, but its electron-donating methoxy groups could stabilize the enolate through inductive effects, shifting the equilibrium toward the reactive enol form [8].

Table 1: Key Factors Influencing Keto-Enol Equilibrium in N-(2,2-Dimethoxyethyl)prop-2-enamide

FactorEffect on EquilibriumRationale
Methoxy substitutionFavors enolElectron donation stabilizes enolate charge
Steric bulkInhibits enolDimethoxyethyl group hinders planar transition state
Solvent polarityModulates stabilityPolar solvents stabilize charged enolate intermediates

Transition State Analysis of SN2 Displacement Reactions

The SN2 mechanism for nucleophilic displacement at the alpha-carbon involves a backside attack, leading to inversion of configuration. Computational studies reveal a bipyramidal transition state where the nucleophile and leaving group occupy axial positions (Figure 2) [7] [8]. For N-(2,2-dimethoxyethyl)prop-2-enamide, the dimethoxyethyl group introduces steric hindrance, increasing the activation energy by ~5 kcal/mol compared to unsubstituted analogs [8].

Electronic effects also modulate reactivity: the methoxy groups donate electron density through sigma bonds, stabilizing the partial positive charge developing at the alpha-carbon in the transition state. This dual steric and electronic influence results in a 1.7-fold slower reaction rate relative to methoxy-free derivatives, as observed in kinetic studies [4] [7].

Electronic Effects of Dimethoxyethyl Groups on Amide Reactivity

The dimethoxyethyl substituent exerts both inductive and steric effects on the amide’s electronic environment. The methoxy groups (-OCH3) donate electrons via the sigma bond, increasing electron density at the adjacent carbonyl carbon. This reduces electrophilicity by ~12% compared to non-substituted amides, as quantified by Natural Bond Orbital (NBO) analysis [7] [8].

However, resonance effects are limited due to the ethyl spacer, which prevents conjugation between the methoxy groups and the amide carbonyl. This contrasts with ortho-methoxybenzamides, where direct resonance stabilization occurs. Instead, the dimethoxyethyl group primarily alters solubility and hydrogen-bonding capacity, enhancing interactions with polar aprotic solvents like DMF [6] [8].

Computational DFT Studies of Reaction Coordinate Energy Landscapes

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level map the energy profiles for keto-enol tautomerization and SN2 displacement (Figure 3) [7] [8]. Key findings include:

  • Tautomerization Barrier: The activation energy for enol formation is 18.3 kcal/mol, reduced to 9.1 kcal/mol with water catalysis via a six-membered cyclic transition state [7].
  • SN2 Energy Profile: The reaction exothermicity (ΔH = -10.4 kcal/mol) is offset by a high activation barrier (ΔG‡ = 22.7 kcal/mol) due to steric strain from the dimethoxyethyl group [8].
  • Substituent Effects: Methoxy groups lower the LUMO energy of the amide by 0.8 eV, increasing susceptibility to nucleophilic attack despite steric hindrance [7] [8].

Table 2: DFT-Computed Energy Parameters for Key Reactions

Reaction StepΔG‡ (kcal/mol)ΔH (kcal/mol)
Keto → Enol tautomerization18.3+2.1
SN2 displacement22.7-10.4
Water-catalyzed enol formation9.1-1.3

N-(2,2-dimethoxyethyl)prop-2-enamide represents a specialized acrylamide derivative characterized by its unique molecular structure containing a dimethoxyethyl group attached to the nitrogen atom [1]. This compound, with the molecular formula C₇H₁₃NO₃ and molecular weight of 159.18 g/mol, exhibits distinctive polymerization behavior that sets it apart from conventional acrylamide monomers [2] [3]. The presence of the acetal-protected functionality introduces specific reactivity patterns that influence its role in various polymer science applications .

Role in Acrylamide Copolymerization Kinetics

The copolymerization kinetics of N-(2,2-dimethoxyethyl)prop-2-enamide with other acrylamide derivatives demonstrate significant dependence on reaction conditions and comonomer composition [5]. Research on related acrylamide systems reveals that the propagation rate coefficients are strongly influenced by solvent polarity and hydrogen bonding interactions [6]. In polar solvents such as ethanol and ethanol-water mixtures, the presence of dimethoxyethyl substituents affects the propagation kinetics through altered solvation patterns [5].

Reactivity ratios in acrylamide copolymerization systems exhibit marked sensitivity to pH conditions and total monomer concentration [6]. For acrylamide-acrylic acid systems, the reactivity ratio of acrylamide increases from 0.54 at pH 1.8 to 3.04 at pH 12, while the acrylic acid reactivity ratio decreases correspondingly from 1.48 to 0.32 [6]. These variations are attributed to electrostatic effects arising from the degree of ionization of ionic monomers [6].

The composition-averaged copolymerization rate coefficients demonstrate systematic increases with varying comonomer content [5]. For N-tert-butylacrylamide systems in ethanol at 30°C, propagation rate coefficients of 12.7 × 10³ L mol⁻¹ s⁻¹ are observed, increasing to 13.8 × 10³ L mol⁻¹ s⁻¹ in 75/25 ethanol-water mixtures [5]. The terminal model adequately represents experimental data in ethanol-rich systems but fails at elevated water content [5].

SystemReactivity Ratio (r₁)Reactivity Ratio (r₂)kp (L mol⁻¹ s⁻¹)Reference
Acrylamide/Acrylic Acid (pH 1.8)0.541.48N/A [6]
Acrylamide/Acrylic Acid (pH 12)3.040.32N/A [6]
N-tert-butylacrylamide (EtOH, 30°C)N/AN/A12.7 × 10³ [5]
N-tert-butylacrylamide (75/25 EtOH/H₂O, 30°C)N/AN/A13.8 × 10³ [5]

Chain Transfer Mechanisms in Radical Polymerization Processes

Chain transfer reactions play a critical role in determining the molecular weight characteristics of polymers derived from N-(2,2-dimethoxyethyl)prop-2-enamide [7] [8]. The acetal functionality introduces additional pathways for chain transfer through the methoxy groups, which can participate in hydrogen atom transfer reactions [9]. Research on structurally similar acrylamide derivatives reveals that chain transfer constants vary significantly with the nature of substituent groups [7].

For acrylamide polymerization systems, chain transfer to ammonium persulfate exhibits a constant of 0.65, indicating substantial chain transfer activity [10]. This relatively high value demonstrates that persulfate-based initiators can significantly influence molecular weight development through premature chain termination [10]. The chain transfer mechanism involves hydrogen abstraction from the growing polymer chain by persulfate radicals, generating new initiation sites [10].

Solvent effects on chain transfer behavior are particularly pronounced in alcohol-based systems [7]. Linear alcohols demonstrate an approximately linear increase in chain transfer constants with the number of methylene units, while branched alcohols such as 3-methyl-3-pentanol exhibit reduced chain transfer activity [7]. N-(2-morpholin-4-ylethyl)acrylamide shows higher susceptibility to chain transfer compared to N-tert-butylacrylamide, affecting the maximum achievable molecular weights in controlled polymerization systems [7].

The dimethoxyethyl group in N-(2,2-dimethoxyethyl)prop-2-enamide provides multiple sites for potential chain transfer reactions . The acetal carbons can undergo hydrogen abstraction, while the methoxy groups may participate in radical transfer processes [9]. These mechanisms contribute to the overall chain transfer behavior and influence the final polymer molecular weight distribution [12].

CompoundChain Transfer AgentChain Transfer Constant (Ctr)Reference
AcrylamideMonomer~0.1General literature
N-tert-butylacrylamide (TBAM)3-methyl-3-pentanolLower than MEA [7]
N-(2-morpholin-4-ylethyl)acrylamide (MEA)3-methyl-3-pentanolHigher than TBAM [7]
Polyacrylamide to APSAmmonium persulfate0.65 [10]

Molecular Weight Distribution Control in Inverse Emulsion Systems

Inverse emulsion polymerization systems offer unique advantages for controlling molecular weight distribution of acrylamide-based polymers [13] [14]. These heterogeneous systems enable the synthesis of ultra-high molecular weight polymers while maintaining manageable viscosity in the continuous phase [13]. The dispersed aqueous phase contains the polymerizing monomers, while the continuous organic phase provides stability and heat transfer [13].

Recent advances in inverse miniemulsion techniques demonstrate exceptional control over molecular weight up to 10⁶ g/mol with dispersity values of 1.31 or lower [13]. The use of water-soluble trithiocarbonates as photoiniferters enables controlled radical polymerization within the dispersed phase [13]. Particle size stability under continuous flow conditions is maintained through careful optimization of emulsion parameters [13].

Temperature effects on polymerization rate in inverse emulsion systems show significant acceleration compared to batch processes [14]. At 60°C, nearly complete monomer conversion is achieved within 125 minutes, while reactions at 65°C demonstrate even faster kinetics [14]. The ratio of propagation to termination rate constants increases with temperature, leading to higher molecular weights and intrinsic viscosities [14].

Post-polymerization modification approaches provide alternative routes to functional acrylamide polymers with controlled molecular weight distributions [15]. The use of organocatalytic systems involving 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,2,4-triazole enables precise conversion of non-activated esters to acrylamide units [15]. This method allows for the preparation of copolymers with designable compositions and structures [15].

Polymerization SystemMolecular Weight Range (g/mol)Dispersity (Đ)Key AdvantageReference
Inverse miniemulsion RAFT10⁴ - 10⁶≤ 1.31Ultra-high MW control [13]
Cu(0)-mediated RDRPVariable< 1.3Aqueous conditions [16]
Conventional radical (batch)10³ - 10⁵1.5 - 3.0Simple procedureGeneral
Post-polymerization modificationControlled1.2 - 1.6Functional group introduction [15]

Crosslinking Behavior in Hydrogel Formation

The crosslinking behavior of N-(2,2-dimethoxyethyl)prop-2-enamide in hydrogel formation involves multiple mechanisms depending on the crosslinking agent and reaction conditions [17] [18]. Traditional bifunctional crosslinkers such as N,N-methylenebis(acrylamide) create three-dimensional networks through radical copolymerization [19] [20]. The crosslinker ratio significantly influences gel properties, with typical ratios of 1:82 (crosslinker to monomer) providing optimal mechanical properties [17].

Advanced crosslinking strategies utilize orthogonally functionalized crosslinkers to achieve tunable mechanical properties [18]. Trimethylvinylbenzyl chloride systems enable thermal treatment at 80°C to modify crosslink density and gel characteristics [18]. The resulting hydrogels demonstrate thermally responsive behavior with controllable swelling properties [18].

The acetal functionality in N-(2,2-dimethoxyethyl)prop-2-enamide introduces unique crosslinking pathways through acid-catalyzed deprotection mechanisms [21] [22]. Under acidic conditions, the dimethoxyethyl groups can undergo hydrolysis to generate aldehyde functionalities capable of forming additional crosslinks [22]. This dual crosslinking mechanism provides enhanced control over gel structure and properties .

Self-crosslinking mechanisms involving C-H bond activation represent emerging approaches for creating crosslinked networks from monofunctional monomers [9]. These processes involve hydrogen atom transfer between monomer substituents and radicals, leading to crosslink formation without traditional bifunctional agents [9]. The thermodynamic stability of these reactions depends on hydrogen bonding conditions and substituent structure [9].

Swelling behavior of acrylamide-based hydrogels demonstrates complex dependence on ionic content and pH conditions [17]. For acrylamide-AMPS systems, equilibrium swelling increases with ionic monomer content up to 10 mol%, followed by a plateau region between 10-30 mol% [17]. Further increases in ionic content beyond 30 mol% result in continuous swelling enhancement [17].

CrosslinkerCrosslinker RatioGel Formation Temperature (°C)Swelling BehaviorReference
N,N-methylenebis(acrylamide)1/82 (mol/mol)40pH dependent [17]
Trimethylvinylbenzyl chloride (TMVBC)0.36 mmol80Thermally tunable [18]
Butanediyldiacrylate (BDDA)VariableVariableComposition dependent [23]
Self-crosslinking via C-H activationN/A83Temperature dependent [9]

The molecular structure of N-(2,2-dimethoxyethyl)prop-2-enamide provides multiple reactive sites for crosslinking reactions [2] [3]. The vinyl group enables radical polymerization, while the acetal moiety offers opportunities for chemical modification and crosslink formation . This dual functionality makes the compound particularly valuable for creating hydrogels with tailored properties for specific applications .

PropertyValue
Molecular FormulaC₇H₁₃NO₃
Molecular Weight (g/mol)159.18
CAS Number49707-23-5
Boiling Point (°C)179 at 101.3 kPa
Density (g/cm³)1.078 at 20°C
Refractive Index1.435
Flash Point (°C)129.492
AppearanceColourless to pale yellow oil
SolubilitySlightly soluble in DMSO, methanol

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

49707-23-5

Dates

Last modified: 07-26-2023

Explore Compound Types